

molecular weight of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

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Compound of Interest

Compound Name: 3-Bromo-4-(chloromethyl)pyridine
Hydrochloride

Cat. No.: B1378163

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An In-Depth Technical Guide to **3-Bromo-4-(chloromethyl)pyridine Hydrochloride**

Introduction

3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its utility is anchored in the differential reactivity of its two key functional groups: a brominated pyridine ring and a chloromethyl substituent. This structural arrangement allows for selective, sequential chemical modifications, making it a strategic intermediate in the construction of complex molecular architectures. For researchers, particularly in the fields of medicinal chemistry and materials science, this compound provides a reliable scaffold for developing novel pharmaceutical agents, agrochemicals, and functional organic materials.^{[1][2]} This guide offers a comprehensive technical overview of its properties, reactivity, synthesis, and applications, tailored for scientists and drug development professionals.

Physicochemical Properties

The fundamental characteristics of **3-Bromo-4-(chloromethyl)pyridine Hydrochloride** are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

Property	Value	Reference(s)
Molecular Weight	242.93 g/mol	[3][4][5]
Molecular Formula	C ₆ H ₆ BrCl ₂ N	[3][6]
CAS Number	1418117-80-2	[3][4][6]
IUPAC Name	3-bromo-4-(chloromethyl)pyridine;hydrochloride	[6]
Synonyms	3-Bromo-4-(chloromethyl)pyridine HCl	[3]
Purity	Typically ≥97% (for laboratory use)	[3][4]
Physical Form	Solid	[7]

Chemical Structure:

Caption: 2D structure of **3-Bromo-4-(chloromethyl)pyridine Hydrochloride**.

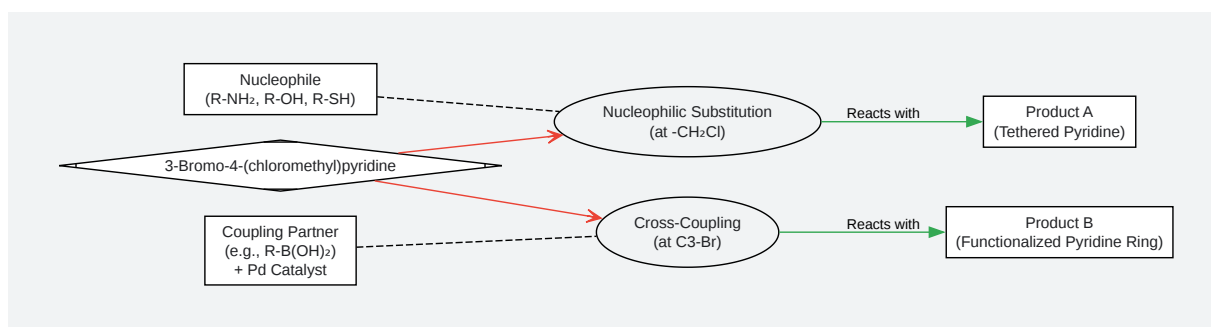
Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Bromo-4-(chloromethyl)pyridine Hydrochloride** lies in the orthogonal reactivity of its functional groups. This allows chemists to perform distinct chemical transformations at two different sites within the molecule in a controlled manner.

- The Chloromethyl Group (-CH₂Cl): This benzylic halide is a potent electrophile.[2] It readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This pathway is fundamental for tethering the pyridine core to other molecular fragments, a common strategy in drug design.
- The Bromo Group (-Br): The bromine atom attached to the pyridine ring at the 3-position is significantly less reactive towards nucleophilic aromatic substitution. However, it is an ideal handle for modern cross-coupling reactions.[1] Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon or

carbon-heteroatom bonds at this position, enabling the introduction of aryl, alkyl, or alkynyl groups.[1]

This differential reactivity enables a predictable, stepwise functionalization, which is a cornerstone of efficient molecular construction.

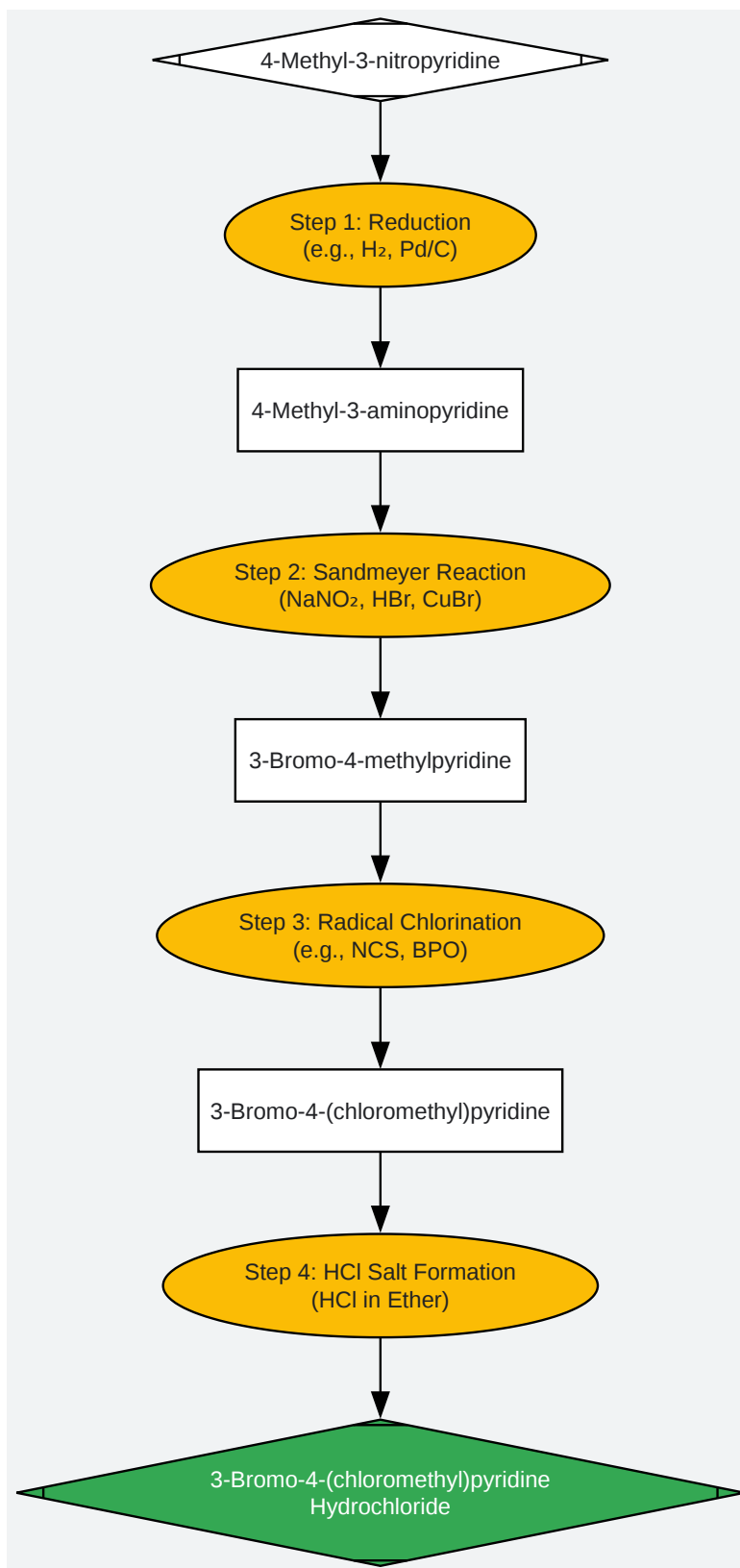


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Caption: Key reaction pathways for 3-Bromo-4-(chloromethyl)pyridine.

Representative Synthesis Methodology

While multiple synthetic routes can be envisioned, a common approach involves the functionalization of a simpler pyridine precursor. The following protocol is a representative, field-proven workflow adapted from methodologies for similar compounds.[8][9][10] The core logic involves the conversion of a methyl group to a chloromethyl group and the introduction of bromine onto the pyridine ring. A plausible starting material is 4-methyl-3-nitropyridine.



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Caption: Workflow for a plausible synthesis of the target compound.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine (Intermediate)

This protocol details the conversion of 4-methyl-3-aminopyridine to the brominated intermediate via a Sandmeyer-type reaction.^[11]

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methyl-3-aminopyridine (1 equiv.) in 48% hydrobromic acid (HBr) (3-4 equiv.). Cool the mixture to -5 to 0 °C in an ice-salt bath.
- **Diazotization:** Slowly add a solution of sodium nitrite (NaNO_2) (1.1 equiv.) in water dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
- **Bromination:** In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in 48% HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise, controlling the evolution of nitrogen gas.
- **Workup:** After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture, make it basic ($\text{pH} > 9$) with a concentrated NaOH solution, and extract with dichloromethane or ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude 3-bromo-4-methylpyridine can be purified by column chromatography on silica gel.

Experimental Protocol: Conversion to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride

This protocol describes the final two steps: chlorination and salt formation. The chlorination of the benzylic methyl group is often achieved with reagents like N-chlorosuccinimide (NCS), followed by salt formation.^{[8][9]}

- **Chlorination:** Dissolve the purified 3-bromo-4-methylpyridine (1 equiv.) in a suitable solvent like carbon tetrachloride (CCl_4). Add N-chlorosuccinimide (NCS) (1.1 equiv.) and a radical initiator such as benzoyl peroxide (BPO) (0.05 equiv.). Reflux the mixture under inert

atmosphere until TLC or GC-MS analysis indicates complete consumption of the starting material.

- **Workup:** Cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with a sodium bicarbonate solution and then with brine. Dry the organic layer over Na_2SO_4 , filter, and concentrate in vacuo.
- **Salt Formation:** Dissolve the crude 3-bromo-4-(chloromethyl)pyridine in a minimal amount of a dry, non-polar solvent like diethyl ether. Slowly add a solution of hydrochloric acid in ether (e.g., 2M) with stirring.
- **Isolation:** The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum to yield the final product.

Applications in Research and Development

- **Drug Discovery:** This compound is a key intermediate for synthesizing polysubstituted pyridine scaffolds, which are prevalent in many biologically active molecules. Its ability to undergo sequential, site-selective reactions is crucial for building chemical libraries to screen against various disease targets and for optimizing the structure-activity relationships (SAR) of lead compounds. Many approved drugs contain a chlorinated heterocyclic core, highlighting the importance of intermediates like this one in pharmaceutical development.^[12]
- **Fused Heterocycles:** It serves as a precursor for constructing pyridine-fused ring systems, such as thienopyridines and naphthyridines, which are important pharmacophores in many therapeutic areas.^[1]
- **Materials Science:** The conjugated structure and versatile functional handles of this pyridine derivative make it a candidate building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).^[1]

Handling, Safety, and Storage

Hazard Profile: Based on data for structurally similar compounds, **3-Bromo-4-(chloromethyl)pyridine Hydrochloride** should be handled as a hazardous substance.

Primary hazards include:

- Harmful if swallowed.[5][13]
- May cause severe skin irritation or chemical burns.[5]
- May cause serious eye damage.[14]
- May cause respiratory irritation.[14]

Safe Handling Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16]
- Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15] Avoid creating dust during transfer.[14]
- Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material into a suitable container for disposal.[15]

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]
- The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.[14][16]

Conclusion

3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a strategically important synthetic intermediate whose value is derived from its dual-functional nature. The predictable and orthogonal reactivity of its chloromethyl and bromo groups provides chemists with a powerful tool for the efficient construction of complex molecules. Its established role in the synthesis of pharmaceutical and materials science targets underscores its significance. Proper understanding of its chemical properties, reactivity, and safe handling procedures is essential for leveraging its full synthetic potential in research and development.

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